Product packaging for Amberlite IRC50(Cat. No.:CAS No. 9002-29-3)

Amberlite IRC50

Cat. No.: B567941
CAS No.: 9002-29-3
M. Wt: 442.469
InChI Key: DPEYHNFHDIXMNV-UHFFFAOYSA-N
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Description

Conceptual Framework of Ion Exchange Resins: Principles and Mechanisms

Ion exchange is a reversible chemical process where ions in a solution are exchanged for ions of like charge that are bound to an insoluble solid matrix, typically a polymer resin wikipedia.orgsamcotech.comionexchangeglobal.comapplexion.comclinicalresearchnewsonline.comlanlangcorp.com. The resin consists of a cross-linked polymer backbone, which provides structural integrity, and attached functional groups that carry fixed charges. Mobile counter-ions are associated with these fixed charges and are available for exchange with ions of the same charge present in the surrounding liquid phase samcotech.comclinicalresearchnewsonline.comlanlangcorp.comsigmaaldrich.comscispace.com.

The mechanism involves the diffusion of ions from the solution into the resin matrix, where they interact with the functional groups. An ion in the solution will displace a bound counter-ion if it has a greater affinity for the functional group or if the concentration gradient favors the exchange samcotech.com. This process is governed by principles such as Donnan exclusion, which describes the behavior of ions in polyelectrolyte solutions sigmaaldrich.com. The exchange is reversible, allowing the resin to be regenerated by exposing it to a concentrated solution of the original counter-ions, thereby restoring its capacity samcotech.comapplexion.com.

Classification of Synthetic Organic Ion Exchange Resins: Strong vs. Weak Acid Cation Exchangers

Synthetic organic ion exchange resins are broadly classified based on the type of functional groups they possess and their strength of ionization wikipedia.orgclinicalresearchnewsonline.comsigmaaldrich.comscispace.comwatertechnologies.comdoshionpoly.comosmotics.co.ukwaterprofessionals.com. For cation exchange resins, this classification distinguishes between strong acid cation (SAC) and weak acid cation (WAC) exchangers.

Strong Acid Cation (SAC) Exchangers: These resins typically contain sulfonic acid groups (-SO₃H) wikipedia.orgclinicalresearchnewsonline.comsigmaaldrich.comscispace.comwatertechnologies.com. These groups are strongly acidic and remain fully ionized across the entire pH range scispace.comwatertechnologies.com. SAC resins exhibit high exchange capacities and can remove all types of cations from solutions, including those associated with weak acids and neutral salts watertechnologies.comdoshionpoly.com. They are effective for water softening and demineralization processes watertechnologies.comdoshionpoly.comdupont.com.

Weak Acid Cation (WAC) Exchangers: These resins feature weakly acidic functional groups, primarily carboxylic acid groups (-COOH) wikipedia.orgsigmaaldrich.comscispace.comwatertechnologies.comdoshionpoly.comosmotics.co.ukfelitecn.comseplite.comechemi.com. These groups are only partially ionized, especially at neutral or acidic pH levels scispace.comwatertechnologies.com. WAC resins have a high affinity for cations associated with alkalinity, such as calcium and magnesium ions, and are regenerated efficiently with dilute acids watertechnologies.comdoshionpoly.comdupont.comfelitecn.comseplite.com. They are particularly useful for dealkalization and selective removal of certain cations watertechnologies.comdoshionpoly.comdupont.comfelitecn.comseplite.com.

Amberlite IRC50 within the Context of Weak Acid Cation Exchange Resin Research

This compound is a prominent example of a weak acid cation exchange resin that has found extensive application in academic research due to its specific properties tandfonline.combiosynth.comontosight.aiwaterandwastewater.comijpsr.comaphrc.orgscispace.com. It is recognized for its utility in areas such as chromatography, metal ion removal, and purification of biomolecules and pharmaceuticals.

This compound is synthesized as a copolymer of methacrylic acid and divinylbenzene (B73037) (DVB) tandfonline.comgoogle.comparchem.comdupont.com. The divinylbenzene component acts as a cross-linking agent, providing a robust three-dimensional polymer network that controls the resin's porosity and mechanical stability clinicalresearchnewsonline.comsigmaaldrich.comwaterandwastewater.comgoogle.comeclim.vn. This structure can be either gel-type (microporous) or macroporous, with this compound often described as macroporous, offering a higher surface area and greater accessibility for ion exchange ontosight.aigoogle.comchembk.com. The methacrylic acid component provides the functional carboxylic acid groups responsible for its ion-exchange capabilities sigmaaldrich.comscispace.comfelitecn.comseplite.comechemi.comtandfonline.com.

The resin is typically supplied as white opaque beads, with particle sizes commonly ranging from 16-50 mesh (0.33-0.50 mm) and containing 43-53% moisture tandfonline.com.

The carboxylic acid groups (-COOH) on the this compound matrix are the active sites for cation exchange sigmaaldrich.comscispace.comfelitecn.comseplite.comechemi.comtandfonline.com. These groups exhibit weak acidity, similar to acetic acid seplite.comm-chemical.co.jp. In solution, these groups can deprotonate to form carboxylate anions (-COO⁻), which then attract and bind positively charged cations from the surrounding medium samcotech.comclinicalresearchnewsonline.comscispace.comwatertechnologies.com.

The ion exchange reaction for a weak acid cation resin in its hydrogen form (R-COOH) can be represented as:

R-COOH + M⁺ ⇌ R-COO⁻M⁺ + H⁺

where M⁺ represents a cation in solution. This reaction highlights the exchange of a cation (M⁺) for a proton (H⁺) from the carboxylic acid group. The efficiency and selectivity of this compound are directly related to the presence and properties of these carboxylic acid functional groups sigmaaldrich.comscispace.comtandfonline.commdpi.comresearchgate.net. These groups allow for selective removal of cations, particularly those associated with alkalinity, and offer high regeneration efficiency with dilute acids watertechnologies.comdoshionpoly.comdupont.comfelitecn.comseplite.com. Research has shown that the carboxylic acid functional groups can be chemically modified, for instance, by conversion to chlorocarboxylate, to facilitate ligand coupling for specialized applications tandfonline.com.

Table 1: Key Properties of this compound

PropertyDescriptionSource
Type Weak Acid Cation (WAC) Exchange Resin wikipedia.orgsigmaaldrich.comscispace.comwatertechnologies.comdoshionpoly.comosmotics.co.ukfelitecn.comseplite.comechemi.comtandfonline.comontosight.aiwaterandwastewater.comijpsr.comgoogle.comchembk.compurolite.comchemicalbook.com
Functional Group Carboxylic acid (-COOH) sigmaaldrich.comscispace.comwatertechnologies.comfelitecn.comseplite.comechemi.comtandfonline.com
Polymer Matrix Methacrylic acid-divinylbenzene copolymer tandfonline.comgoogle.comparchem.comdupont.com
Structure Macroporous ontosight.aigoogle.comchembk.comlookchem.com
Particle Size 16-50 mesh (0.33-0.50 mm) tandfonline.com
Moisture Content 43-53% tandfonline.com
pH Range Typically usable at pH > 5 (for methacrylic acid type) chembk.comm-chemical.co.jp
Regeneration Efficiently regenerated with dilute acids watertechnologies.comdoshionpoly.comdupont.comfelitecn.comseplite.com
Primary Use Selective cation removal, dealkalization, purification of biomolecules/pharmaceuticals, chromatography tandfonline.combiosynth.comontosight.aiwaterandwastewater.comijpsr.comaphrc.org

Table 2: Research Findings on this compound Performance

Application/Study FocusKey FindingsSource
Cr(III) Ion Exchange Carboxylic resin (Amberlite IRC-50) showed higher affinity for Cr(III) at low concentrations compared to sulfonic resin. Co-sorption of H⁺ ions was greater for carboxylic resin, indicating a higher energy barrier for ion exchange (Ea = 22.4 kJ∙mol⁻¹). Langmuir isotherm best described the adsorption. mdpi.comresearchgate.net
Methyl Orange Dye and Lead (II) Ion Adsorption Amberlite IRC-50 effectively removed both methyl orange (MO) dye and Pb(II) ions. Pb(II) reached equilibrium in 30 min (99% removal), while MO reached equilibrium in 60 min (96% removal) at pH 6.5. Adsorption followed second-order kinetics and was spontaneous and endothermic. aphrc.org
Methyl Orange (MO) Dye Adsorption Maximum MO retention was 68.2 mg g⁻¹ at 200 mg L⁻¹ concentration. Adsorption process fit well with the Langmuir isotherm model and followed pseudo-second-order kinetics. Adsorption was spontaneous and endothermic (ΔG° = –1.84 to –4.00 kJ mol⁻¹). scispace.com
8-Hydroxyquinoline (B1678124) (8-HQ) Modification for Metal Ion Sorption Chemical modification of Amberlite IRC-50 with 8-HQ significantly enhanced its sorption capacity for Mn(II), Co(II), Ni(II), and Cu(II) due to combined ion exchange and coordination mechanisms. tandfonline.com
General Ion Exchange Mechanism Amberlite IRC-50's carboxylic acid groups (-COOH) exchange cations (M⁺) for protons (H⁺), a process favored at higher pH values. Its weak acidic nature allows for efficient regeneration with dilute acids. clinicalresearchnewsonline.comscispace.comwatertechnologies.comseplite.com
Blood Group Analysis Can be used as an alternative to Sephadex G-100 for blood group analysis. biosynth.com
Purification of Biomolecules and Pharmaceuticals Serves as a tool for purifying drugs, separating proteins, and removing impurities in pharmaceutical products. Its functional groups facilitate interactions essential for biomolecule isolation. biosynth.comontosight.aiwaterandwastewater.com
Catalysis in Chemical Synthesis Its acidic functional groups can act as catalysts for processes like esterification and hydrolysis, offering a reusable and environmentally benign alternative to liquid acid catalysts. ontosight.aiwaterandwastewater.com
Metal Recovery Used to extract precious metals from industrial effluents and wastewater due to its affinity for cations. ontosight.ai

This compound's structural integrity, the reactivity of its carboxylic acid groups, and its classification as a weak acid cation exchanger make it a valuable and versatile material in academic research for ion separation, purification, and catalytic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H37Cl2N3O B567941 Amberlite IRC50 CAS No. 9002-29-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(9-amino-3-bicyclo[3.3.1]nonanyl)-(4-benzyl-5-methyl-1,4-diazepan-1-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O.2ClH/c1-17-10-11-25(12-13-26(17)16-18-6-3-2-4-7-18)23(27)21-14-19-8-5-9-20(15-21)22(19)24;;/h2-4,6-7,17,19-22H,5,8-16,24H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPEYHNFHDIXMNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CCN1CC2=CC=CC=C2)C(=O)C3CC4CCCC(C3)C4N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Small light brown beads; [Sigma-Aldrich MSDS]
Record name Amberlite IRC50
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CAS No.

9002-29-3
Record name Amberlite IRC50
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Record name (9-amino-3-bicyclo[3.3.1]nonanyl)-(4-benzyl-5-methyl-1,4-diazepan-1-yl)methanone;dihydrochloride
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Synthesis and Advanced Chemical Modification Methodologies of Amberlite Irc50

Development of Composite Materials Incorporating Amberlite IRC50

This compound's robust polymeric structure makes it an excellent candidate for incorporation into composite materials, where its properties are combined with those of other components to achieve synergistic effects and enhanced performance.

Principles of Composite Formation with this compound

Composite materials are engineered by integrating this compound with other functional materials, such as metal oxides or specific organic ligands. This integration is often achieved by dispersing the ion exchange resin particles within a supporting matrix or by chemically grafting functional moieties onto the resin itself google.comresearchgate.netmdpi.com. The goal is to leverage the high ion exchange capacity and chemical stability of this compound while introducing new capabilities, such as enhanced adsorption selectivity, catalytic activity, or improved mechanical properties, from the co-constituent materials researchgate.netmdpi.commdpi.com.

Examples of Composite Materials and their Properties

Copper-Rich Hybrid Ion Exchangers: Composites have been developed by precipitating copper species (e.g., CuO) within the this compound matrix researchgate.netmdpi.commdpi.com. These materials, often prepared using copper(II) sulfate (B86663) pentahydrate and ascorbic acid, can contain significant amounts of copper (up to 35.0 wt% Cu) mdpi.com. Such composites are explored for their potential antimicrobial, catalytic, and deoxygenating properties, making them suitable for water treatment applications mdpi.com.

Chelating Resins for Metal Ion Sorption: As detailed in the modification section, 8-HQ functionalized this compound serves as a composite material designed for the selective capture of metal ions tandfonline.comresearchgate.net. These materials demonstrate significantly improved sorption capacities for various heavy metals compared to the unmodified resin tandfonline.com. Their stability over multiple adsorption-desorption cycles makes them valuable for solid-phase extraction and preconcentration of trace metals from environmental samples tandfonline.com.

Composite Adsorbents for Demineralization: this compound can be part of composite adsorbents designed for demineralization. These are typically formed by dispersing particulate acidic and basic ion exchange materials within a water-insoluble, ion-permeable polymeric matrix, such as poly(vinyl alcohol) google.com.

Adsorption of Dyes and Metal Ions: this compound itself, and its composites, have been investigated for the adsorption of pollutants. For example, its use in removing methyl orange dye has shown a maximum adsorption capacity of 68.2 mg/g, with adsorption kinetics fitting a pseudo-second-order model researchgate.net. Similarly, studies have evaluated its performance in adsorbing lead(II) ions researchgate.netgoogle.co.in.

Table 2: Properties of Copper-Rich Composite Materials Incorporating this compound

Support MaterialMatrix TypeIncorporated ComponentMax. Copper Content (wt%)Key Properties/ApplicationsReference(s)
This compoundMacroporousCuO particlesUp to 35.0Antimicrobial, catalytic, reducing, deoxygenating properties; thermal decomposition modification researchgate.netmdpi.commdpi.com
Amberlite IRC86Gel-likeCuO particlesUp to 35.0Antimicrobial, catalytic, reducing, deoxygenating properties; thermal decomposition modification researchgate.netmdpi.commdpi.com

List of Compounds Mentioned:

this compound

Methacrylic acid

Divinylbenzene (B73037)

8-hydroxyquinoline (B1678124) (8-HQ)

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

Copper(II) oxide (CuO)

Ascorbic acid

Sodium hydroxide (B78521) (NaOH)

Hydrochloric acid (HCl)

Diisobutylaluminium hydride (DIBAH)

Trifluoroacetic acid (TFA)

4-Dimethylaminopyridine (DMAP)

Poly(vinyl alcohol)

Succinic anhydride (B1165640)

Poly(amidoamine) dendrimer

Advanced Characterization Techniques for Modified and Unmodified Amberlite Irc50

Spectroscopic Analysis for Functional Group Identification and Chemical Linkages

Spectroscopic techniques are vital for identifying the functional groups present in Amberlite IRC50 and for confirming chemical linkages, particularly after modification.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of molecules, thereby revealing the presence of specific functional groups and chemical bonds within the this compound matrix. tandfonline.com

Purpose: To confirm the presence of inherent functional groups and to detect changes or new peaks indicative of chemical modifications or adsorption processes.

Findings:

Unmodified this compound exhibits characteristic absorption bands associated with its polymer backbone and functional groups. Common peaks include those for C-H stretching in aromatic rings (around 2995 cm⁻¹) and C-C stretching (around 1558 cm⁻¹). tandfonline.com

The presence of carboxylic acid groups, characteristic of weak acidic cation exchangers like this compound, is indicated by C=O stretching vibrations typically found in the range of 1760-1690 cm⁻¹ and C-O stretching between 1320-1210 cm⁻¹. nih.gov

Upon chemical functionalization, such as the grafting of ligands like 8-hydroxyquinoline (B1678124) (8-HQ), FTIR spectra can show new peaks or shifts in existing ones. For instance, peaks corresponding to C-N (around 1338 cm⁻¹), N=N (around 1508 cm⁻¹), and C=N (around 1634 cm⁻¹) linkages have been observed, confirming the successful immobilization of the functional groups. researchgate.net

Interactions with adsorbed species can also be monitored, as seen by shifts in -OH stretching vibrations (typically observed between 3075-3900 cm⁻¹). neptjournal.com

Table 1: FTIR Analysis of this compound

Functional GroupCharacteristic Wavenumber (cm⁻¹)Significance for this compoundReference(s)
C-H (aromatic)~2995Indicates aromatic ring structures within the polymer backbone. tandfonline.com
C (aromatic)~1558Indicates aromatic ring structures within the polymer backbone. tandfonline.com
C=O (carboxylic)1760-1690Characteristic of carboxylic acid groups in weak acid cation exchangers. nih.gov
C-O (carboxylic)1320-1210Characteristic of carboxylic acid groups in weak acid cation exchangers. nih.gov
-OH (hydroxyl)~3075-3900Indicates hydroxyl groups, potentially involved in adsorption or modification. neptjournal.com
C-N (in modified resin)~1338Confirms covalent linkage of nitrogen-containing functional groups. researchgate.net
N=N (in modified resin)~1508Confirms azo linkage in functionalized resins. researchgate.net
C=N (in modified resin)~1634Confirms imine linkage in functionalized resins. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States

XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical state of the elements within the first few nanometers of a material's surface. tescan-analytics.com

Purpose: To determine the elemental composition of the this compound surface and to identify the chemical states of these elements, thereby confirming surface modifications.

Findings:

XPS survey spectra of bare this compound typically show peaks for Carbon (C1s) and Oxygen (O1s). The C1s peak can be attributed to various carbon species such as C=C, C-C, C-H, C-O, C=O, and COOH, reflecting the polymer backbone and functional groups. tandfonline.com The O1s peak is associated with C=O, O-H, and C-O bonds. tandfonline.com

For modified this compound, XPS analysis reveals the presence of additional elements and distinct chemical states. For example, the introduction of 8-hydroxyquinoline (8-HQ) results in a characteristic Nitrogen (N1s) peak, often observed around 400.08 eV, indicative of pyridinic nitrogen or N=N bonds, confirming the successful grafting of the ligand. tandfonline.com

XPS can detect all elements except hydrogen and helium. tescan-analytics.com It is valuable for identifying surface contamination and analyzing surface treatments. c2mi.ca Furthermore, with the use of an ion gun, XPS can perform elemental concentration depth profiling. c2mi.caiitgn.ac.in

Table 2: XPS Analysis of this compound

ElementCore LevelBinding Energy (eV)Chemical State / AssignmentSignificance for this compoundReference(s)
Carbon (C)C1sVariesC=C, C-C, C-H, C-O, C=O, COOHIndicates the polymer backbone and various carbon-containing functional groups. tandfonline.com
Oxygen (O)O1sVariesC=O, O-H, C-OIndicates oxygen-containing functional groups such as carboxylic acids and carbonyls. tandfonline.com
Nitrogen (N)N1s~400.08 (for 8-HQ modified)Pyridinic N, N=NConfirms successful immobilization of nitrogen-containing ligands onto the resin surface. tandfonline.com

Elemental Analysis (C, H, N, S) for Stoichiometric Verification

Elemental analysis, typically performed through combustion techniques, quantifies the mass percentage of elements like carbon, hydrogen, nitrogen, and sulfur in a sample. davidson.edumt.com

Purpose: To verify the empirical formula and purity of the compound by determining its precise elemental composition. For modified resins, it helps confirm the successful incorporation of functional groups.

Findings:

Elemental analysis serves to examine the success of chemical attachment of chelating agents or other functional groups to the this compound resin. tandfonline.com

Comparative analysis between unmodified and modified resins often shows a higher carbon percentage in the modified material, consistent with the addition of organic functional groups. tandfonline.com

The presence of nitrogen, which is typically absent or present only in trace amounts in the unmodified polymer, is a strong indicator of successful functionalization. For instance, a nitrogen content of 2.87% has been reported for an 8-HQ modified Amberlite IRC-50 resin. tandfonline.com

While this compound itself is not sulfur-based, elemental analysis can detect sulfur if present as an impurity or part of a different modification. bas.bg

For publication purposes, journals often require elemental analysis data to be accurate within ±0.4% of the calculated values to confirm sample purity. nih.gov

Table 3: Elemental Analysis Findings for this compound

ElementUnmodified this compoundModified this compound (e.g., with 8-HQ)SignificanceReference(s)
Carbon (C)Baseline compositionHigher percentage observedIndicates successful grafting of carbon-rich functional groups. tandfonline.com
Hydrogen (H)Baseline compositionVaries with functionalizationReflects the overall hydrocarbon content and attached functional groups. tandfonline.com
Nitrogen (N)Absent or tracePresent (e.g., ~2.87%)Confirms successful immobilization of nitrogen-containing ligands. tandfonline.com
Sulfur (S)Not typically presentNot typically presentAmberlite IRC-50 is a methacrylate-divinylbenzene copolymer.N/A

Microscopic and Morphological Investigations

Microscopic techniques are employed to visualize the physical structure, surface topography, and pore characteristics of this compound.

Scanning Electron Microscopy (SEM) for Surface Topography and Porosity Assessment

Scanning Electron Microscopy (SEM) utilizes a focused beam of electrons to generate high-resolution images of a sample's surface, providing detailed information about its topography, morphology, and elemental composition (when coupled with EDX). in2p3.frresearchgate.net

Purpose: To examine the surface morphology and texture of this compound beads, and to assess how modifications or adsorbate loading affect the surface structure and porosity.

Findings:

SEM micrographs of plain Amberlite IRC-50 beads typically reveal a relatively smooth and clear surface. tandfonline.com

In contrast, modified Amberlite IRC-50 resins often exhibit altered surface morphologies. For example, the immobilization of functional groups can lead to the appearance of rough spots or a denser microstructure, which is expected to increase the effective surface area available for adsorption. tandfonline.comresearchgate.net

SEM can also reveal differences in pore structure between unmodified and modified resins. Unmodified resins may possess both internal and superficial pores, while modifications might lead to resins with more pronounced superficial porosity. researchgate.net

The technique is also useful for identifying major elemental compositions when used in conjunction with Energy Dispersive X-ray (EDX) spectroscopy. researchgate.net

Table 4: SEM Observations of this compound

Sample TypeSEM ObservationImplicationReference(s)
Unmodified this compoundClear, flat beads with smooth surfaces. May show internal and superficial pores.Represents the base polymer structure before functionalization. tandfonline.comresearchgate.net
Modified this compoundExhibits changes in surface morphology, such as rough spots or granular grains.Indicates successful functionalization and potentially increased active surface area. tandfonline.comresearchgate.net
Modified Resin after AdsorptionPores may appear filled or surface morphology may change further.Reflects the interaction of the resin with adsorbed species. neptjournal.com

Porosity and Surface Area Analysis (e.g., BET Isotherm)

Techniques like the Brunauer-Emmett-Teller (BET) method, based on gas adsorption isotherms, are standard for quantifying the specific surface area and pore size distribution of porous materials. anton-paar.commicromeritics.com

Purpose: To measure the total surface area, pore volume, and pore size distribution of this compound, which are critical parameters influencing its adsorption capacity and kinetics.

Findings:

The BET theory quantifies the specific surface area by measuring the volume of gas (typically nitrogen, N₂) adsorbed onto the material's surface at cryogenic temperatures under varying relative pressures. anton-paar.commicromeritics.com

The surface area and pore characteristics of this compound can be altered by chemical modifications or by the adsorption of substances, where pore filling can lead to a decrease in measured surface area. researchgate.net

Materials with extensive pore networks, such as activated carbons, can exhibit surface areas exceeding 2,000 m²/g. While specific BET values for unmodified this compound were not detailed in the provided snippets, the technique is directly applicable to characterizing its porous nature. anton-paar.com

Table 5: BET Surface Area and Porosity Analysis of this compound

MaterialTechniqueKey FindingsReference(s)
This compoundBET IsothermCharacterized as a porous resin. The technique quantifies its specific surface area, pore volume, and distribution. anton-paar.commicromeritics.comrsc.orgasm.org
Modified ResinsBET IsothermSurface area and pore characteristics can be altered by functionalization or adsorption processes. researchgate.net

Compound List:

this compound

8-hydroxyquinoline (8-HQ)

Carbon dioxide (CO₂)

Water (H₂O)

Nitrogen dioxide (NO₂)

Carbon (C)

Hydrogen (H)

Nitrogen (N)

Sulfur (S)

Oxygen (O)

Thermal Stability and Degradation Pathway Analysis

Understanding the thermal behavior of this compound is crucial for predicting its performance and longevity under varying temperature conditions, particularly in applications involving elevated temperatures or during thermal processing. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques employed for this purpose.

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to monitor the change in mass of a sample as a function of temperature or time under a controlled atmosphere and temperature program particletechlabs.comjocpr.com. For this compound, TGA can reveal information about its thermal decomposition, including the temperatures at which mass loss occurs and the number of distinct decomposition stages.

Studies involving this compound, often in composite forms or as a support material, have utilized TGA to investigate its thermal degradation pathways researchgate.netnatlib.govt.nzmdpi.comniscpr.res.in. Research indicates that this compound, like other acrylic ion-exchange resins, can undergo multi-stage degradation processes researchgate.net. These stages typically involve the elimination of bound water, dehydration of functional groups, decarboxylation, and finally, the decomposition of the polymer backbone researchgate.netmdpi.com. For instance, in studies of copper-rich hybrid ion exchangers based on this compound, TGA revealed that the presence of cupric deposits could shift the decomposition and combustion of the polymeric matrix to lower temperatures, particularly under an oxidizing atmosphere mdpi.com. In other investigations, TGA has been used to study the pyrolysis and hydropyrolysis of this compound and its metal-exchanged forms, showing that the presence of certain metal ions can influence the pyrolysis temperatures, often decreasing them natlib.govt.nz. The technique is valuable for compositional analysis, identifying moisture content, organic content, and ash content, and is particularly useful for samples exhibiting characteristic decomposition steps particletechlabs.com.

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature particletechlabs.cominfinitiaresearch.comsgs-institut-fresenius.de. This allows for the identification and quantification of thermal transitions such as glass transitions, melting, crystallization, and decomposition, providing insights into a material's thermal stability and physical state changes pressbooks.pubmdpi.com.

While specific DSC data for unmodified this compound are not extensively detailed in the surveyed literature, the technique is broadly applied to polymer characterization, including resins sgs-institut-fresenius.depressbooks.pub. DSC can provide critical information about key thermal parameters like glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and decomposition temperature (Td) pressbooks.pub. Studies have employed DSC or similar techniques like Differential Thermal Analysis (DTA) to examine the thermal behavior of this compound, especially when modified or in conjunction with other materials natlib.govt.nzmdpi.com. For example, DTA was used in conjunction with TGA and mass spectrometry to study the pyrolysis and hydropyrolysis of this compound and its metal-exchanged forms natlib.govt.nz. The general principle of DSC is applicable to understanding the thermal events this compound might undergo, such as the decomposition of its polymer matrix or changes in its physical state under thermal stress.

Quantitative Determination of Ion Exchange Capacity and Selectivity Coefficients

The ion exchange capacity (IEC) and selectivity coefficients are critical parameters that define the performance of this compound in separation and purification processes.

Ion Exchange Capacity (IEC): The ion exchange capacity quantifies the number of exchangeable ions per unit mass or volume of the resin. For this compound, the total exchange capacity is typically reported for the hydrogen (H+) form. Research indicates a high total exchange capacity for this resin.

ParameterValue (H+ Form)UnitSource
Total Exchange Capacity≥ 3.0meq/mL himedialabs.com
Volume Total Capacity> 3.0eq/L fishersci.com
Adsorption Capacity (3-PL)297.60 ± 7.63mg/g rsc.org
Equilibrium Extraction (Sm³⁺)22.2mg/g researchgate.net
Equilibrium Extraction (Sm³⁺)21.9mg/g researchgate.net

Note: Values for Sm³⁺ extraction are for Amberlite IRC-50 (H+) and Amberlite IRC-50 (Na+) forms respectively.

The capacity can also be expressed in terms of specific solute adsorption. For instance, the adsorption capacity for ε-poly-L-lysine (3-PL) on Amberlite IRC-50 in its ammonium (B1175870) (NH4+) form was reported as 297.60 ± 7.63 mg/g rsc.org. Similarly, studies on samarium(III) adsorption indicated equilibrium extraction capacities of 22.2 mg/g for the H+ form and 21.9 mg/g for the Na+ form of Amberlite IRC-50 researchgate.net.

Selectivity Coefficients: Selectivity coefficients quantify the resin's preference for one ion over another in a solution containing multiple ions. This property is crucial for effective separation. While specific numerical selectivity coefficient values for this compound against a wide range of ions are not comprehensively detailed in the provided snippets, the general principles and comparative studies highlight its selectivity characteristics.

The distribution coefficient (Kd), often used to assess selectivity, is defined as the ratio of ion concentration in the solid phase to that in the liquid phase at equilibrium. It is known to be specific to temperature, solution composition, and the presence of other ions iaea.org. Research indicates that while this compound is a weak acid cation exchanger, its selectivity can be influenced by the functional groups and the polymer matrix iaea.org. Studies comparing different ion exchange materials have noted that resins with specific functionalities, like iminodiacetic acid groups in Amberlite IRC-718, exhibit higher selectivity for heavy metal cations over alkali or alkaline earth metals iaea.org. Although not directly providing coefficients for this compound, these comparative studies underscore the importance of functional group chemistry and resin structure in determining ion selectivity. Furthermore, the sorption of ligands onto metal-loaded Amberlite IRC-50 has been studied, with results explained by the stabilities of complexes and the basicity and hydrophobicity of the ligands, suggesting an indirect influence on ion selectivity acs.org.

Mechanistic Investigations of Adsorption and Ion Exchange Processes with Amberlite Irc50

Thermodynamic Characterization of Sorption Processes

The thermodynamic parameters of adsorption and ion exchange processes provide crucial insights into the feasibility, spontaneity, and energy dynamics of these interactions. Studies involving Amberlite IRC50 have quantified these parameters for the uptake of different contaminants.

Determination of Gibbs Free Energy Change (ΔG°)

The Gibbs free energy change (ΔG°) is a key indicator of the spontaneity of a process. A negative ΔG° value signifies a spontaneous reaction under the specified conditions savemyexams.comunacademy.com. Research investigating the adsorption of methyl orange (MO) dye onto this compound has reported ΔG° values ranging from -1.84 to -4.00 kJ mol⁻¹ cabidigitallibrary.orgscispace.comdeswater.comresearchgate.net. Similarly, studies on the removal of Samarium(III) ions have also indicated negative ΔG° values, confirming the spontaneous nature of the adsorption process for this resin researchgate.net. These negative values suggest that the adsorption of these species onto this compound is thermodynamically favorable.

Calculation of Enthalpy Change (ΔH°) and Entropy Change (ΔS°)

The enthalpy change (ΔH°) reflects the heat absorbed or released during the process, while the entropy change (ΔS°) quantifies the change in disorder or randomness at the solid-solution interface savemyexams.comaklectures.comquora.com. For the adsorption of methyl orange dye onto this compound, the enthalpy change (ΔH°) was determined to be approximately 19.62 kJ mol⁻¹, indicating an endothermic process where heat is absorbed cabidigitallibrary.orgscispace.comdeswater.comresearchgate.net. The corresponding entropy change (ΔS°) was found to be 72.00 kJ mol⁻¹, signifying an increase in randomness during the adsorption process cabidigitallibrary.orgscispace.comdeswater.comresearchgate.net. For the exchange of Chromium(III) ions, thermodynamic parameters including ΔH°, ΔS°, and ΔG° have also been calculated, further contributing to the understanding of the energy landscape of these interactions capes.gov.br. The positive ΔH° suggests that increasing temperature may enhance the adsorption capacity, as is typical for endothermic processes.

Elucidation of Specific Adsorption and Ion Exchange Mechanisms

Understanding the precise mechanisms by which this compound interacts with different solutes is crucial for optimizing its application. These mechanisms primarily involve electrostatic interactions and ion exchange, with potential for chelation in modified forms.

Electrostatic Interactions and Ion Exchange Reactions

As a weak acidic cation exchanger, this compound possesses carboxylic acid (-COOH) functional groups mdpi.comtandfonline.comijpsr.combiosynth.comtandfonline.com. In aqueous solutions, these groups can deprotonate to form carboxylate (-COO⁻) sites, which are the primary active centers for cation exchange mdpi.comtandfonline.comijpsr.com. This allows the resin to reversibly bind positively charged ions (cations) from the solution, exchanging them for its own mobile cations, typically H⁺ or Na⁺ researchgate.netcapes.gov.brmdpi.comtandfonline.com.

Chelation Mechanisms (for modified resins)

This compound can be chemically modified to enhance its affinity and selectivity for specific metal ions through chelation. For example, functionalizing this compound with 8-hydroxyquinoline (B1678124) (8-HQ) creates a chelating resin tandfonline.comresearchgate.net. This modification significantly increases the resin's sorption capacity and selectivity for transition metal ions such as Mn(II), Cu(II), Co(II), and Ni(II) compared to the unmodified resin tandfonline.comresearchgate.net. In this modified system, the 8-hydroxyquinoline moiety acts as a ligand, forming stable coordination complexes (chelates) with metal cations. These metal-ligand complexes are then retained by the resin matrix, effectively sequestering the metal ions from the solution. The mechanism involves the formation of coordinate covalent bonds between the metal ions and the nitrogen and oxygen atoms of the 8-hydroxyquinoline functional groups.

Parametric Studies on Adsorption Efficiency and Performance

The efficiency and performance of this compound in adsorption and ion exchange processes are significantly influenced by several key operational parameters.

Influence of Solution pH on Ionization State and Sorption

Table 1: Influence of Solution pH on Adsorption Capacity/Efficiency

Solute/IonpHAdsorption Capacity/EfficiencyReference
Pb(II)8.0Max capacity (R=84.78%) researchgate.netnih.gov
Sm(III)9.3Studied at this pH researchgate.net
ε-PL (Na⁺ form)7.0Optimal rsc.orgrsc.org
ε-PL (NH₄⁺ form)7.5Optimal rsc.orgrsc.org
Methyl Orange (MO)2.0-11Increased removal percentage deswater.com
Methyl Orange (MO)6.5Studied jcsp.org.pkaphrc.org

Impact of Initial Solute Concentration

Table 2: Influence of Initial Solute Concentration on Adsorption Capacity

Solute/IonInitial Concentration (mg/L)Adsorption Capacity (mg/g)Reference
Methyl Orange (MO)108.1 deswater.com
Methyl Orange (MO)20068.2 deswater.comscispace.com
Pb(II)Low concentrationsHigh removal efficiency nih.gov
Pb(II)Up to saturation93.18 nih.gov
Sm(III)Increasing concentrationIncreasing removal efficiency researchgate.net

Optimization of Contact Time for Equilibrium Attainment

Adsorption equilibrium is reached when the rate of adsorption equals the rate of desorption, or when all available active sites on the resin are occupied. The time required to achieve this equilibrium varies with the adsorbate and experimental conditions. Typically, adsorption is rapid in the initial phase due to the abundance of free active sites, followed by a slower approach to equilibrium as sites become saturated researchgate.netdeswater.comnajah.edu. For methyl orange (MO), equilibrium was observed around 120 minutes deswater.com, while for Pb(II) ions, equilibrium was reached within 30-40 minutes nih.govjcsp.org.pk. Studies on Safranin dye indicated equilibrium at 120 minutes, with significant removal achieved within the first 60 minutes najah.edu. For ε-poly-L-lysine, equilibrium times ranged from 100 to 150 minutes, depending on the ion form of the resin rsc.org.

Table 3: Equilibrium Contact Time for Adsorption

Solute/IonEquilibrium Time (min)Reference
Pb(II)30-40 nih.govjcsp.org.pk
Methyl Orange (MO)60-120 deswater.comjcsp.org.pk
Safranin (SF)120 najah.edu
ε-Poly-L-lysine (ε-PL)100-150 rsc.org

Temperature Effects on Adsorption Capacity and Rate

Temperature influences both the rate and capacity of adsorption onto this compound. Many studies suggest that the adsorption of various solutes onto this resin is an endothermic process, implying that adsorption capacity generally increases with rising temperature researchgate.netdeswater.comdntb.gov.ua. For instance, the adsorption capacity of methyl orange (MO) demonstrated an increase with temperature deswater.com. Conversely, one study noted a decrease in the rate of Pb(II) adsorption as temperature increased researchgate.net. Thermodynamic analyses often indicate that the adsorption process is spontaneous and favorable across the studied temperature ranges researchgate.netdeswater.comdntb.gov.ua.

Table 4: Influence of Temperature on Adsorption Capacity

Solute/IonTemperature (°C)Adsorption Capacity (mg/g)NotesReference
Cd(II)35Slightly more efficiencyEndothermic scielo.br
Methyl Orange (MO)Increased Temp.Increased capacityEndothermic deswater.com
Metal Ions (general)290-318 KStudied acs.org

Column Breakthrough Curve Analysis for Dynamic Adsorption

In dynamic column operations, breakthrough curves are essential for characterizing the performance of this compound under continuous flow conditions. These curves plot the effluent concentration of the adsorbate over time as the adsorbent bed becomes saturated. Studies have demonstrated varied breakthrough behaviors for different ions. For example, the adsorption capacity order for metal ions such as Pb²⁺, Cd²⁺, and Cu²⁺ was found to be Pb²⁺ > Cu²⁺ > Cd²⁺ scielo.br. The analysis of these curves, often employing models like Bohart–Adams, Yoon–Nelson, or Thomas, aids in determining critical parameters such as dynamic capacity and column efficiency nih.govresearchgate.net. Understanding these breakthrough characteristics is vital for the design and optimization of industrial-scale ion exchange systems researchgate.netnih.gov.

List of Compounds Mentioned:

this compound

Methacrylic acid

Divinylbenzene (B73037)

Lead (Pb(II))

Cadmium (Cd(II))

Copper (Cu(II))

Samarium (Sm(III))

Methyl orange (MO)

Safranin (SF)

Methylene blue (MB)

ε-poly-L-lysine (ε-PL)

Ammonia

Diethanolamine

Triethanolamine

8-hydroxyquinoline (8-HQ)

Investigation of Competitive Adsorption in Multi-Component Systems

Research into the competitive adsorption of volatile fatty acids (VFAs) on Amberlite resins has demonstrated a significant impact on adsorption capacities. Studies involving a mixture of VFAs, including acetic acid, propionic acid, butyric acid, isobutyric acid, and valeric acid, showed that the maximum adsorption capacities (qm) for these compounds in the multi-component system were considerably lower than those observed in single-component systems. Specifically, the qm values for the VFAs in the multi-component Amberlite system ranged between 169.4 and 195.3 mg/g, whereas in single-component scenarios, these values could reach between 246 and 360 mg/g. tuni.fi This reduction in adsorption capacity is attributed to the competitive binding of the different VFA species to the carboxylic acid functional groups of the Amberlite resin, indicating that the presence of other VFAs limits the amount of any single VFA that can be adsorbed.

Table 1: Maximum Adsorption Capacities (qm) of Volatile Fatty Acids (VFAs) in a Multi-Component System with Amberlite Resin

Volatile Fatty AcidMaximum Adsorption Capacity (qm) [mg/g]
Acetic Acid169.4 – 195.3
Propionic Acid169.4 – 195.3
Butyric Acid169.4 – 195.3
Isobutyric Acid169.4 – 195.3
Valeric Acid169.4 – 195.3

Data derived from multi-component batch systems. tuni.fi

Compound List:

this compound

Acetic acid

Propionic acid

Butyric acid

Isobutyric acid

Valeric acid

Lead (Pb)

Copper (Cu)

Cadmium (Cd)

Amberlite IRC-86

Regeneration and Reusability Studies of Amberlite Irc50

Evaluation of Regenerant Solutions and Their Efficacy

The choice of regenerant is critical for effectively stripping the adsorbed cations from the resin and returning it to its active form. The efficacy of various regenerant solutions for Amberlite IRC50 has been a subject of detailed investigation.

Acid Solutions:

Strong and weak acids are commonly employed for the regeneration of this compound. Dilute hydrochloric or sulfuric acid can be used, with concentrations typically ranging from one to ten percent. iaea.org For instance, a study on a modified Amberlite IRC-50 resin used 1.5 M nitric acid as an eluent solution over numerous cycles. tandfonline.com Another study utilized 1 M sodium hydroxide (B78521) to elute adsorbed phosphate (B84403) ions, followed by regeneration with 0.1 M hydrochloric acid. tandfonline.com The hydrogen ion from the acid readily replaces the cations adsorbed by the resin's carboxyl groups. sci-hub.se However, caution is necessary when using sulfuric acid to avoid the precipitation of calcium sulfate (B86663). iaea.org Research has shown that complete regeneration can be achieved by using an amount of acid equivalent to 110 percent of the cations removed. iaea.org In some applications, citric acid has also been used as a regenerant. google.com

CO2-H2O Mixtures:

The table below summarizes the findings of a study on the regeneration of Amberlite IRC-50 loaded with heavy metals using a CO2-H2O mixture.

Table 1: Regeneration of Amberlite IRC-50 with CO2-H2O Mixture

Metal Ion Initial Concentration (mg/L) Regeneration Temperature (°C) Pressure (MPa) Observations
Cadmium (Cd) 300 22, 28, 35 25 Desorption process could be used for Cd. researchgate.net
Copper (Cu) - 22, 28, 35 25 In principle, the process could be used for Cu. researchgate.net

Quantification of Regeneration Efficiency and Desorption Ratios

The effectiveness of a regeneration protocol is quantified by the regeneration efficiency and the desorption ratio. Regeneration efficiency is a measure of the restored capacity of the resin in relation to the amount of regenerant used. dupont.com The desorption ratio refers to the amount of adsorbed substance that is successfully eluted from the resin.

In a study involving the purification of ε-poly-L-lysine, Amberlite IRC-50 was found to have the best adsorption capability and the highest desorption ratio among eleven tested cation-exchange resins. rsc.org The desorption of rare earth ions from a modified poly(6-acryloylamino-hexyl hydroxamic acid) resin using 2 mol·L−1 HNO3 achieved desorption efficiencies of 98.4% for La(III), 99.1% for Ce(III), and 98.8% for Y(III). researchgate.net

The table below presents data on the adsorption capacity and desorption ratio for ε-poly-L-lysine on Amberlite IRC-50 with different ionic forms.

Table 2: Adsorption and Desorption of ε-poly-L-lysine on Amberlite IRC-50

Ionic Form Adsorption Capability (mg g⁻¹) Desorption Ratio (%) Purity (%)
NH₄⁺ 307.96 96.2 76.52
Na⁺ - - -

Source: Chen et al., 2019 rsc.org

Assessment of Resin Durability and Performance Stability Over Multiple Adsorption-Desorption Cycles

The long-term stability and durability of the resin over repeated cycles of adsorption and desorption are crucial for its practical application. This compound has demonstrated excellent physical and chemical stability.

In one study, a modified Amberlite IRC-50 resin was used for over 50 solid-phase extraction cycles without any observable decrease in its sorption capacity. tandfonline.com The resin also showed stability in harsh acidic (2 M nitric acid) and basic (0.5 M ammonium (B1175870) hydroxide) environments. tandfonline.com Another investigation on a zirconium-loaded Amberlite IRC 50 found that the adsorption capacity remained almost unchanged during five adsorption-desorption regeneration cycles. tandfonline.com Furthermore, studies on the etherification of glycerol (B35011) with isobutene using Amberlite IRC-50 as a catalyst showed no significant loss of activity after reuse. uco.es

Economic and Environmental Feasibility of Regeneration Protocols

The economic and environmental feasibility of regeneration protocols are key considerations for industrial applications. The goal is to minimize costs and environmental impact while maintaining high regeneration efficiency.

The use of acid solutions, while effective, can be costly and generate waste that requires treatment. acs.org Optimizing the regeneration process, such as reducing the acid feeding time, can significantly lower production costs. researchgate.net

The use of CO2-H2O mixtures presents a more environmentally benign and potentially more economical alternative. scielo.br This method can minimize regeneration costs, especially in large-scale deionization of brackish waters. acs.org The ability to use the resulting sodium bicarbonate solution to regenerate other resins further enhances its economic viability. acs.org

Bio-regeneration, where microorganisms are used to degrade the adsorbed substance and regenerate the adsorbent, is another promising approach. A study on the removal of the herbicide molinate (B1677398) demonstrated that resin Amberlite XAD-4 could be successfully bio-regenerated and re-utilized, with the process being dependent on the spontaneous desorption of the molinate. nih.gov While this study was not on IRC50, it highlights a potentially feasible and environmentally friendly regeneration strategy for ion exchange resins.

Computational and Theoretical Modeling of Amberlite Irc50 Systems

Density Functional Theory (DFT) for Electronic Structure and Reactive Sites

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the energetic and electronic properties of molecules, which helps in identifying the most probable sites for chemical reactions and interactions.

In the context of Amberlite IRC50, which is a weak acid cation exchanger with a poly(methacrylic acid)-divinylbenzene matrix, DFT is used to analyze the carboxylic acid functional groups that are the primary sites for ion exchange. DFT calculations can determine the distribution of electron density within the functional group, highlighting the areas most susceptible to electrophilic or nucleophilic attack. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for studying chemical reactivity. dntb.gov.ua A smaller HOMO-LUMO energy gap generally implies higher reactivity.

Research on the adsorption of dyes and metal ions onto this compound has utilized DFT to understand the interaction mechanisms. For instance, in studies of methyl orange adsorption, DFT analyses of the dye's HOMO and LUMO surfaces indicated a strong potential for interaction with the resin. tudelft.nlnih.gov Similarly, when studying the removal of metal ions like Cr(VI) with analogous chelating resins, DFT helps to model the adsorption mechanism, treating the metal ion as an electron acceptor and the resin's functional groups as electron donors. dntb.gov.ua This theoretical approach allows for the calculation of global reactivity descriptors that provide a framework for understanding the resin's binding efficiency and selectivity.

Table 1: Global Reactivity Descriptors Calculated via DFT

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. dntb.gov.ua
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Measures the escaping tendency of electrons.
Global Hardness (η) (ELUMO - EHOMO) / 2 Represents resistance to change in electron distribution.
Global Softness (S) 1 / (2η) Inverse of hardness, indicates higher reactivity.

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the energy lowering due to electron flow. |

This table presents key electronic structure parameters that can be calculated using DFT to predict the reactivity of this compound's functional groups.

Molecular Docking Simulations for Ligand-Resin Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor) to form a stable complex. meilerlab.org It is widely used in drug discovery to predict the binding mode and affinity of small molecules to proteins. researchgate.net The process involves sampling possible conformations of the ligand within the binding site of the receptor and evaluating the stability of each pose using a scoring function. researchgate.net

While powerful for well-defined biological receptors, the application of classical molecular docking to amorphous or heterogeneous polymer systems like this compound presents challenges. The resin does not have a single, well-defined binding pocket; instead, it possesses a complex, porous structure with functional groups distributed throughout the polymer matrix.

Consequently, direct molecular docking studies on this compound are not commonly found in the literature. However, alternative computational approaches that capture the spirit of docking are employed. A notable method involves using molecular dynamics (MD) simulations with fragments of the resin. nih.gov In this approach, the resin is mimicked by an unrestrained ligand composed of its fundamental chemical components (e.g., the headgroup and a portion of the polymer backbone). nih.gov This "resin fragment" is then simulated in the presence of the target molecule to identify interaction sites and predict binding affinity, effectively achieving the goals of a traditional docking study. nih.gov This method allows for the exploration of how ligands interact with the functional moieties of the resin in a dynamic, solvated environment, providing insights that complement other modeling techniques.

Monte Carlo and Molecular Dynamics Simulations for Adsorption Behavior

To understand the dynamic processes of adsorption, researchers employ Monte Carlo (MC) and Molecular Dynamics (MD) simulations. These methods model the movement and interactions of atoms and molecules over time, providing a detailed picture of the adsorption behavior at the molecular level.

Monte Carlo (MC) simulations use probabilistic methods to explore a vast number of possible configurations of the system (e.g., the arrangement of adsorbate molecules on the resin surface). This is particularly useful for examining equilibrium properties. In studies involving this compound, MC simulations have been used to investigate the most stable adsorption configurations for molecules at the resin-water interface. tudelft.nl The results can reveal strong, energetically favorable interactions, indicating that the adsorbate molecules are stably attracted to the resin surface. tudelft.nl

Molecular Dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the system evolves over time. MD provides insights into both kinetic and thermodynamic aspects of adsorption. For this compound, MD simulations have validated the robustness of adsorption models by showing the stability of ligand-resin complexes. tudelft.nl For example, MD calculations have demonstrated the critical role of specific functional groups, such as amino groups, in defining the characteristics of cation adsorption. nih.gov By simulating the resin-ligand system in an explicit solvent, MD can reveal the influence of water molecules, conformational changes in the polymer, and the specific interactions (e.g., hydrogen bonds, electrostatic interactions) that govern the binding process.

Together, these simulation techniques offer a powerful lens to examine the complex and dynamic nature of adsorption onto this compound, bridging the gap between static electronic structure calculations and macroscopic experimental observations.

Predictive Modeling of Adsorption Capacity and Selectivity Coefficients

A primary goal of computational modeling is to develop predictive tools for resin performance, such as its adsorption capacity and selectivity for different target molecules. This is often achieved by combining theoretical principles with data from experiments or other simulations.

One of the most common approaches is the use of adsorption isotherm models . These mathematical formulas relate the amount of adsorbate on the resin at equilibrium to its concentration in the solution. The Langmuir model, for instance, is frequently applied to this compound systems. nih.govstanford.edu This model assumes monolayer adsorption onto a surface with a finite number of identical sites and is used to calculate the maximum adsorption capacity (Qmax). dntb.gov.ua Studies on the adsorption of lead (II) and methyl orange onto this compound have shown that the Langmuir model provides a good fit for the experimental data, with calculated adsorption capacities closely matching the observed values. tudelft.nlnih.govstanford.edu

Table 2: Comparison of Experimental vs. Calculated Adsorption Capacities

Adsorbate Resin Experimental Capacity (mg/g) Calculated Capacity (mg/g) Isotherm Model
Lead (II) Amberlite® IRC-50 18.70 18.86 Pseudo-second order
Methyl Orange Amberlite® IRC-50 68.2 76.9 Pseudo-second order

| Chromium (VI) | Amberlite® IRC 718 | - | 187.61 | Langmuir |

This table shows examples of predicted adsorption capacities for different adsorbates on Amberlite resins, demonstrating the close agreement between experimental data and values derived from kinetic and isotherm models. dntb.gov.uatudelft.nlstanford.edu

More advanced predictive models can be built using data from molecular simulations. For example, insights from MD simulations can be used to develop Quantitative Structure-Property Relationship (QSPR) models. researchgate.net These models establish a statistical relationship between the chemical structures of target molecules (described by molecular descriptors) and their adsorption behavior. By characterizing the interaction surface of a molecule and correlating it with physicochemical properties like hydrophobicity and aromaphilicity, it is possible to build linear models that can predict elution order and retention times in chromatography, which are directly related to adsorption affinity and selectivity. nih.gov This physics-based modeling approach can be a powerful tool for screening and process optimization without the need for extensive experimental datasets. nih.gov

Advanced Research Applications of Amberlite Irc50

Environmental Remediation Technologies

The unique properties of Amberlite IRC50 make it a valuable tool for addressing environmental contamination by both inorganic and organic pollutants.

This compound is effective in the removal and recovery of various heavy metal ions from aqueous solutions. Its carboxylic acid groups provide exchange sites for cations, allowing for the sequestration of toxic metals. Research has shown its efficacy for a range of metals, including lead (Pb), copper (Cu), cadmium (Cd), manganese (Mn), cobalt (Co), nickel (Ni), arsenic (As), gold (Au), and silver (Ag). nih.govresearchgate.netscielo.brtandfonline.comresearchgate.netacademie-sciences.fr

Studies have demonstrated that the resin's efficiency is influenced by factors such as pH and the initial concentration of the metal ions. For instance, the adsorption of Pb(II) onto this compound has been shown to be rapid, reaching equilibrium in as little as 30 minutes with a removal efficiency of approximately 99% from a 20 mg/L solution at a pH of 6.5. aphrc.orgjcsp.org.pk The order of adsorption capacity for several divalent metals on Amberlite IRC-50 was determined to be Pb(II) > Cu(II) > Cd(II). scielo.br

Furthermore, chemical modification of the resin can enhance its performance. Functionalizing this compound with the chelating agent 8-hydroxyquinoline (B1678124) has been shown to increase the sorption capacity for Mn(II), Cu(II), Co(II), and Ni(II) by 50% or more compared to the unmodified resin. tandfonline.comresearchgate.net This modification improves the resin's selectivity and efficiency for trace metal extraction from environmental samples like groundwater. tandfonline.comresearchgate.net The resin has also been used in the separation of gold (Au³⁺) and silver (Ag⁺) from other metal ions. nih.gov

Table 1: Heavy Metal Adsorption Findings for this compound

Metal Ion Adsorption Capacity / Removal Efficiency Experimental Conditions Reference
Lead (Pb²⁺) ~99% removal Initial Conc: 20 mg/L; pH: 6.5; Time: 30-60 min aphrc.orgjcsp.org.pk
Lead (Pb²⁺) Highest affinity among Pb, Cu, Cd N/A scielo.br
Copper (Cu²⁺) Sorption capacity increased >50% with modification 8-hydroxyquinoline modified resin tandfonline.comresearchgate.net
Cadmium (Cd²⁺) Lower affinity than Pb and Cu N/A scielo.br
Manganese (Mn²⁺) Sorption capacity increased >50% with modification 8-hydroxyquinoline modified resin tandfonline.comresearchgate.net
Cobalt (Co²⁺) Sorption capacity increased >50% with modification 8-hydroxyquinoline modified resin tandfonline.comresearchgate.net
Nickel (Ni²⁺) Sorption capacity increased >50% with modification 8-hydroxyquinoline modified resin tandfonline.comresearchgate.net
Gold (Au³⁺) Effective separation from binary mixtures Thiosemicarbazone modified resin nih.gov
Silver (Ag⁺) Effective separation from binary mixtures Thiosemicarbazone modified resin nih.gov

This compound has been investigated for its potential to adsorb organic pollutants, particularly industrial dyes, from wastewater. acs.org It shows the ability to remove both cationic and anionic dyes, although the mechanisms and efficiencies vary.

For cationic dyes like Safranin and Methylene Blue, the porous and irregular surface of this compound is favorable for efficient adsorption. research-nexus.netnajah.edu Studies on Safranin show that dye adsorption is rapid, with removal rates reaching over 97% within the first 60 minutes of contact. najah.edu The adsorption process for these cationic dyes often follows a pseudo-second-order kinetic model. najah.eduresearchgate.net

Interestingly, the resin is also effective at removing anionic dyes such as Methyl Orange. aphrc.orgjcsp.org.pkresearch-nexus.netresearchgate.netscispace.comdeswater.com Research indicates that this compound can achieve a maximum adsorption capacity of 8.76 mg/g for Methyl Orange within 60 minutes. research-nexus.netresearchgate.net In one study, a maximum retained content of 68.2 mg/g was reported from a 200 mg/L solution. scispace.comdeswater.com The adsorption process for Methyl Orange on this cationic resin was found to be spontaneous, endothermic, and well-described by the Langmuir adsorption isotherm model. scispace.comdeswater.com

Table 2: Organic Dye Adsorption Findings for this compound

Dye Dye Type Adsorption Capacity / Removal Efficiency Experimental Conditions Reference
Methyl Orange Anionic 8.76 mg/g Time: 60 min research-nexus.netresearchgate.net
Methyl Orange Anionic 68.2 mg/g Initial Conc: 200 mg/L scispace.comdeswater.com
Methyl Orange Anionic ~96% removal Initial Conc: 20 mg/L; pH 6.5; Time: 60 min aphrc.orgjcsp.org.pk
Safranin Cationic 7.15 mg/g Time: 60 min research-nexus.netresearchgate.net
Safranin Cationic >97% removal Time: 60 min najah.edu
Methylene Blue Cationic 7.36 mg/g Time: 60 min research-nexus.netresearchgate.net

Bioseparation and Biomolecule Purification

This compound is widely utilized in biotechnology for the purification and separation of various biomolecules. Its weak acid cation exchange properties are particularly suited for the isolation of basic compounds from complex mixtures like fermentation broths. m-chemical.co.jp

The resin is effective in the fractionation and purification of proteins, peptides, and amino acids. m-chemical.co.jpbio-rad.combioclone.net The principle of separation relies on the ion exchange between the protonated functional groups on the biomolecules (like the amino groups in proteins and amino acids) and the cations on the resin's carboxylic acid sites. bioclone.net Separation is typically achieved at a pH above 5. m-chemical.co.jp By adjusting the pH and ionic strength of buffers, molecules with different isoelectric points can be selectively bound and then eluted, allowing for high-resolution separation. bioclone.net

A significant application of this compound is in the recovery and purification of basic antibiotics from fermentation filtrates. m-chemical.co.jpdspmuranchi.ac.in It has been successfully used for aminoglycoside antibiotics such as streptomycin (B1217042) and neomycin. dspmuranchi.ac.ingoogle.comgoogle.comresearchgate.netgoogleapis.com In a typical process, the fermentation broth is passed through a column of this compound in its sodium form. dspmuranchi.ac.in The basic antibiotic is adsorbed onto the resin, displacing the sodium ions. dspmuranchi.ac.in After rinsing, the bound antibiotic can be eluted with a dilute acid, resulting in a product that is both purified and concentrated, sometimes by more than 100-fold. dspmuranchi.ac.in The resin can have a capacity of up to 1 gram of streptomycin per gram of resin. dspmuranchi.ac.in

This compound is exceptionally well-suited for the extraction and purification of ε-poly-L-lysine (ε-PL), a cationic biopolymer used as a natural food preservative. frontiersin.orgnih.govniscpr.res.inrsc.orgnih.govmdpi.comsemanticscholar.orgrsc.orgresearchgate.netrsc.org Numerous studies have identified it as a superior resin for this purpose due to its high adsorption capability and desorption ratio. nih.govniscpr.res.innih.govrsc.orgrsc.org

The purification process involves loading the fermentation broth onto an this compound column, where the positively charged ε-PL binds to the resin. niscpr.res.inmdpi.comsemanticscholar.org Research has shown that optimizing the ionic form of the resin can significantly improve efficiency. nih.govnih.govrsc.org Using the ammonium (B1175870) (NH₄⁺) form of this compound under optimal conditions (pH 7.5 for loading, 0.2 M NH₃·H₂O for elution) resulted in an adsorption capacity of 307.96 mg/g and a recovery of 96.2%. nih.govnih.govrsc.org This initial capture step is often part of a multi-step process that can yield ε-PL with a final purity of over 97%. frontiersin.orgnih.govniscpr.res.innih.govrsc.org The adsorption of ε-PL onto the resin follows a Langmuir-type isotherm, with one study reporting a maximum capacity (qₘₐₓ) of 1.17 mg/mL of resin. niscpr.res.in

Heterogeneous Catalysis and Process Optimization

The solid, insoluble nature of this compound makes it a prime candidate for heterogeneous catalysis, where it can be easily separated from reaction mixtures, simplifying product purification and minimizing waste. This reusability is a cornerstone of developing environmentally benign catalytic systems. guidechem.com

This compound, particularly in its strongly acidic form containing sulfonic acid groups, serves as an effective catalyst for a variety of acid-catalyzed organic reactions. guidechem.com Its applications include:

Esterification: The resin has demonstrated high catalytic activity in the synthesis of esters, such as acetylsalicylic acid, with yields reaching up to 77.57% under optimal conditions. guidechem.com It is also employed in the esterification of fatty acids for biodiesel production. guidechem.com The use of this compound in these processes offers several advantages, including simplified production, reduced wastewater, less equipment corrosion, and improved safety. guidechem.com

Hydrolysis: As a solid acid catalyst, it can facilitate hydrolysis reactions, offering an alternative to traditional liquid acids. p2infohouse.org

Alkylation: The resin is used in Friedel-Crafts alkylation reactions, for example, in the synthesis of various alkylated phenols from phenol (B47542) and olefins. arkat-usa.org

The catalytic efficiency of this compound is influenced by its structural properties. For instance, in the etherification of glycerol (B35011) with tert-butyl alcohol, Amberlyst 15, a similar resin with higher acidity and better textural properties, showed higher glycerol conversion and selectivity towards diethers compared to this compound. researchgate.net

A significant advantage of using this compound as a catalyst is its recyclability. guidechem.com After a reaction, the resin beads can be easily filtered out from the reaction mixture and reused in subsequent batches, often with minimal loss of activity. cbijournal.com For instance, in the synthesis of acetylsalicylic acid, the catalyst could be used for five consecutive cycles with its catalytic ability not significantly reduced after reactivation. guidechem.com This reusability not only reduces production costs but also aligns with the principles of green chemistry by minimizing catalyst waste. guidechem.comniscpr.res.in The development of such systems is crucial for creating more sustainable and environmentally friendly chemical processes.

Advanced Chromatographic Separation Sciences

This compound's ion-exchange properties make it a valuable stationary phase in various chromatographic techniques for both analytical and preparative purposes. waterandwastewater.com

In analytical chemistry, this compound is utilized for the separation and analysis of ionic species in complex mixtures. waterandwastewater.com Its ability to selectively bind cations based on the interactions between the resin's functional groups and the ions allows for high-resolution separations. This is particularly useful for:

Environmental Monitoring: Detecting trace metal contamination in various samples. waterandwastewater.com

Biomolecule Purification: Isolating and purifying biomolecules.

Interference Removal: In the analysis of substances like betaine (B1666868) in sugar-beet juices, a mixture of Amberlite IRC-50 and an anion exchanger can quantitatively remove all interfering ionic species. psu.edu

Research has also explored modifying Amberlite IRC-50 to enhance its separation capabilities. For example, functionalizing the resin with 8-hydroxyquinoline was shown to increase its sorption capacity for transition metals like manganese, cobalt, nickel, and copper by over 50%. tandfonline.com

Preparative chromatography aims to isolate and purify large quantities of specific compounds for industrial use. ymc.eurotachrom.com this compound is employed in preparative scale separations due to its capacity to handle significant sample loads. waters.com

A notable application is in the purification of macrolide antibiotics like leucomycin (B7888351). oup.com Researchers found that leucomycin absorbed on an Amberlite IRC-50 column could be quantitatively eluted with a sodium citrate (B86180) buffer. This method allowed for the separation of the six components of the leucomycin complex, a task that was difficult with other chromatographic systems. oup.com The efficiency of this preparative separation is influenced by factors such as temperature, with optimal resolution achieved between 15-20°C. oup.com

The uniform bead size of resins like Amberlite enables a stable resin bed, leading to sharp and concentrated chromatographic separations, which is crucial for producing high-purity products in industries such as pharmaceuticals and food. dupont.com

Applications in Hydrometallurgy and Valuable Metal Extraction

Hydrometallurgy involves the extraction of metals from ores and other materials using aqueous solutions. This compound plays a role in this field by selectively recovering valuable metals from industrial effluents and process streams. waterandwastewater.com

The resin's high affinity for cations facilitates the effective capture and concentration of metals such as copper, nickel, and lead from wastewater. These captured metals can then be recovered and reused in various industrial processes. For instance, research has demonstrated the use of carboxylic resins for the extraction of Fe(III) ions from acidic sulfate (B86663) media. scispace.com Studies have also investigated the removal of copper-ammine complexes from wastewater, where the acidity of the resin's functional groups plays a significant role. dbc.wroc.pl

Furthermore, chemical modification of Amberlite IRC-50 can enhance its performance in metal extraction. Functionalizing the resin with 8-hydroxyquinoline created a chelator that showed optimal extraction for Mn(II), Co(II), Ni(II), and Cu(II) at a pH of 6. tandfonline.comresearchgate.net This modified resin demonstrated satisfactory performance in extracting these metal ions from groundwater samples. tandfonline.com

Research Findings on this compound Applications

Application AreaSpecific UseKey Findings
Heterogeneous Catalysis Esterification of fatty acidsActs as a recyclable, environmentally friendly green catalyst for biodiesel production. guidechem.com
Synthesis of acetylsalicylic acidAchieved a yield of 77.57% under optimal conditions; catalyst is reusable for multiple cycles. guidechem.com
Chromatography Purification of leucomycinEnabled quantitative separation of six active components on a preparative scale. oup.com
Separation of ionic speciesFunctionalization with 8-hydroxyquinoline increased sorption capacity for various transition metals by over 50%. tandfonline.com
Hydrometallurgy Extraction of Fe(III)Carboxylic resins show varying characteristics depending on matrix morphology and acidity. scispace.com
Extraction of trace metals8-HQ-modified Amberlite IRC-50 effectively extracts Mn(II), Co(II), Ni(II), and Cu(II) from groundwater. tandfonline.com

Future Directions and Emerging Research Avenues for Amberlite Irc50

Rational Design of Next-Generation Functionalized Resins for Ultra-Selective Applications

A significant avenue for future development involves the rational design and functionalization of Amberlite IRC50-like resins to achieve ultra-high selectivity for specific analytes. By modifying the resin's surface or incorporating specific functional groups, researchers aim to create materials capable of targeting and separating molecules with greater precision. A prime example of this approach is the synthesis of a chelating resin by incorporating thiosemicarbazide (B42300) into the Amberlite IRC-50 matrix. This functionalized resin demonstrated high selectivity for the separation of astatine radionuclides from irradiated bismuth oxide, showcasing the potential of tailored chemical modifications to impart specific binding capabilities nih.gov. Ongoing research in this area focuses on developing novel functionalization strategies to enhance selectivity for challenging separations, such as the removal of specific metal ions or the isolation of complex biomolecules, paving the way for next-generation resins with bespoke separation profiles researchgate.net.

Advancements in Computational Approaches for Predictive Performance and Mechanism Elucidation

Computational chemistry and modeling are playing an increasingly vital role in understanding and predicting the performance of this compound, as well as elucidating its adsorption and ion exchange mechanisms. Advanced techniques such as Density Functional Theory (DFT) are being employed to study the electronic properties, optimal geometries, and adsorption parameters of this compound when interacting with various molecules, including organic dyes researchgate.net. These computational studies provide insights into the fundamental interactions at the molecular level, such as the role of HOMO and LUMO energy levels in electron injection and resin regeneration researchgate.net. Furthermore, theoretical modeling, including force field methods, is utilized to simulate adsorption processes and predict resin behavior under different conditions, aiding in the optimization of resin design and application protocols without extensive experimental trials researchgate.net.

Development of Novel and Sustainable Regeneration Strategies

The regenerability of ion exchange resins is critical for their economic viability and environmental sustainability. Research is focused on developing novel and more efficient regeneration strategies for this compound. While traditional regeneration methods are established, there is a growing interest in exploring alternative eluents and processes that reduce chemical consumption, energy input, and waste generation. For instance, the recovery of adsorbed astatine from functionalized Amberlite IRC-50 was achieved using a solution of 0.1M EDTA at a specific pH, demonstrating a targeted approach to desorption nih.gov. Studies also highlight the resin's capability for multiple adsorption-desorption cycles, underscoring the importance of robust regeneration protocols for its long-term use researchgate.net. Future research will likely concentrate on optimizing these regeneration cycles to maximize resin lifespan and minimize environmental impact, potentially through greener chemical agents or innovative physical regeneration techniques.

Exploration of Unconventional Application Domains for this compound

Beyond its well-established roles in water treatment and purification, this compound is being explored for its potential in a range of unconventional application domains. Its properties as a weak acid cation exchanger and its porous structure lend themselves to applications in catalysis and advanced materials. For example, this compound can serve as an efficient acidic catalyst in various organic synthesis reactions, such as esterification, hydrolysis, and alkylation, offering a reusable and environmentally benign alternative to liquid acid catalysts . In the field of biomedicine, its utility extends to the purification of pharmaceuticals and the separation of biomolecules, including proteins . Furthermore, this compound, as part of the broader Amber series, is also being considered for enzyme immobilization, where its properties can be leveraged to enhance enzyme stability and reusability in biocatalytic processes science.gov. Emerging research also hints at its application in controlling nutrient pH for cell biomass cultivation, suggesting a role in biotechnological advancements dntb.gov.ua.

Q & A

Q. What are the fundamental physicochemical properties of Amberlite IRC50 relevant to its application in ion-exchange processes?

this compound is a weak-acid cation exchanger composed of poly(acrylic acid-co-divinylbenzene) with carboxylic functional groups in the H⁺ form. Its ion-exchange capacity is 10.7 meq/g, and it exists as opaque, cream-colored beads (0.28–0.70 mm diameter). These properties make it suitable for applications requiring selective binding of cations, such as metal ion adsorption or protein purification. The H⁺ form facilitates proton-driven exchange, particularly in acidic environments. Researchers should validate batch/column performance using titration or breakthrough curves to confirm capacity under experimental conditions .

Q. How does the physical morphology of this compound influence its adsorption kinetics in column chromatography?

The bead size (0.28–0.70 mm) and porous structure impact flow rates, surface area accessibility, and diffusion kinetics. Smaller beads provide higher surface-area-to-volume ratios but may increase backpressure in columns. For cytochrome C purification (e.g., ), optimal flow rates (e.g., 2 mL/min) are critical to ensure sufficient contact time between the resin and target molecules. Pre-experimental characterization via SEM or porosity measurements is recommended to tailor column dimensions and flow parameters .

Q. What methodologies are used to regenerate this compound after metal ion adsorption experiments?

Post-adsorption, regeneration typically involves acid washing (e.g., 1 M HCl or H₂SO₄) to displace bound metal ions (e.g., Cu²⁺) and restore H⁺ functionality. For example, in copper-laden composites ( ), sequential treatment with NaOH, CuSO₄, and CH₃COOH was used to reintroduce CuO into the resin. Researchers must monitor regeneration efficiency via ICP-OES or titration to ensure consistent ion-exchange capacity across cycles .

Advanced Research Questions

Q. How can competing ions in complex matrices be accounted for when using this compound for selective adsorption?

Competing ions (e.g., Na⁺, Ca²⁺) can reduce target ion uptake. To address this, pre-treat samples with chelating agents (e.g., EDTA) or adjust pH to favor target ion protonation. In studies involving cytochrome C ( ), ammonium phosphate buffers were used to optimize binding specificity. A methodological approach includes:

  • Conducting competitive adsorption isotherms.
  • Using speciation software (e.g., PHREEQC) to model ion behavior.
  • Validating selectivity via ICP-MS or UV-Vis spectroscopy .

Q. What experimental design strategies optimize this compound’s adsorption efficiency for organic pollutants like dyes or pharmaceuticals?

Response Surface Methodology (RSM) and Plackett-Burman Design (PBD) are effective for multifactor optimization. For instance, in dye adsorption studies (), key variables (pH, adsorbent dose, contact time) were screened via PBD, followed by RSM to identify optimal conditions. Steps include:

  • Defining factor ranges (e.g., pH 3–11, adsorbent dose 0.05–0.6 g).
  • Conducting a central composite design.
  • Validating predictions with confirmatory experiments. Statistical tools like Design-Expert® or Minitab® aid in analyzing interactions and curvature .

Q. How does thermal treatment affect the structural integrity and functionality of this compound in composite synthesis?

Thermal decomposition studies ( ) reveal that this compound undergoes carbonization above 300°C, forming CuO-carbon composites. Researchers should:

  • Perform thermogravimetric analysis (TGA) to determine decomposition thresholds.
  • Use FTIR or XPS to track functional group degradation (e.g., loss of -COOH groups).
  • Evaluate post-treatment ion-exchange capacity to assess functionality loss. Note: Inert atmospheres (N₂) yield carbon-rich residues, while air promotes oxidation .

Q. How can discrepancies in reported adsorption capacities of this compound across studies be systematically analyzed?

Variability often arises from differences in experimental conditions (pH, temperature, ionic strength). To reconcile contradictions:

  • Replicate studies using standardized protocols (e.g., IUPAC guidelines).
  • Perform sensitivity analyses to identify critical variables.
  • Use meta-analysis tools to aggregate data and quantify effect sizes. Documentation of resin batch numbers and pre-treatment methods is essential for reproducibility .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound’s post-adsorption state?

  • FTIR : Identify functional group changes (e.g., carboxylate-metal bonding).
  • SEM-EDS : Visualize surface morphology and elemental composition.
  • BET Analysis : Measure specific surface area and pore size distribution.
  • ICP-OES/MS : Quantify adsorbed metal ions. Cross-referencing these data ensures comprehensive mechanistic insights .

Q. How should researchers document this compound usage to ensure reproducibility in publications?

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry, ):

  • Specify resin batch, pre-treatment steps (e.g., activation with HCl).
  • Report operational parameters (flow rates, bed volumes, regeneration protocols).
  • Include raw data in supplementary materials (e.g., adsorption isotherms, kinetic plots). Ethical reporting ( ) mandates transparency in data collection and analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.